Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate
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Overview
Description
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom attached to the pyridine ring and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate typically involves the reaction of 4-bromopyridine with ethyl acetoacetate under specific conditions. One common method is the Knoevenagel condensation, where the reactants are combined in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and ester functional group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate can be compared with other pyridine derivatives, such as:
Ethyl 3-(4-chloropyridin-2-yl)-2-oxopropanoate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Ethyl 3-(4-fluoropyridin-2-yl)-2-oxopropanoate: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.
Ethyl 3-(4-methylpyridin-2-yl)-2-oxopropanoate: The presence of a methyl group can alter its steric and electronic characteristics, impacting its reactivity and applications.
This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence its biological activity.
Properties
IUPAC Name |
ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-2-15-10(14)9(13)6-8-5-7(11)3-4-12-8/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKXFZMKEKZFMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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